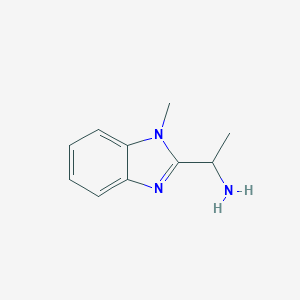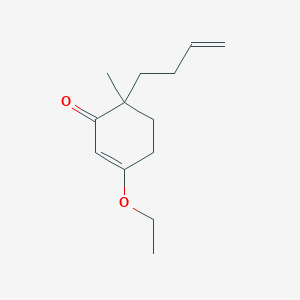
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, also known as BMH, is a synthetic compound that belongs to the class of bicyclic monoterpenes. It is widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to activate the p38 MAPK pathway, which is associated with cell cycle arrest and apoptosis. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to exert a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to modulate neuronal activity and prevent oxidative stress-induced damage, which is associated with various neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations associated with the use of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in lab experiments, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety precautions and obtain 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one from reliable sources.
Future Directions
There are several future directions for the research and development of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective activities of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one. Furthermore, the development of novel 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one derivatives with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can be synthesized through a multi-step reaction process that involves the condensation of ethyl acetoacetate with 3-methyl-2-cyclohexenone in the presence of piperidine as a catalyst. The resulting product is then subjected to a series of oxidation and reduction reactions to yield 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in high purity and yield.
Scientific Research Applications
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been investigated as a potential neuroprotective agent due to its ability to modulate neuronal activity and prevent oxidative stress-induced damage.
properties
IUPAC Name |
6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJJFMCXIDEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



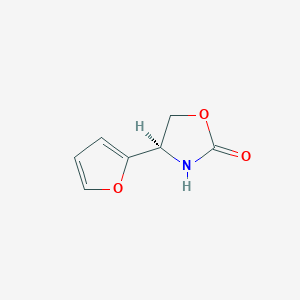
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

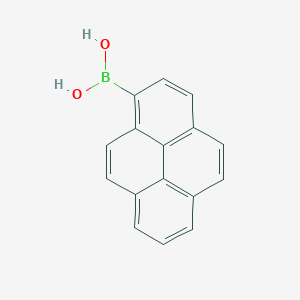

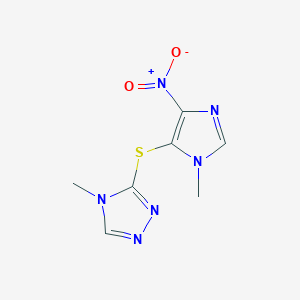
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
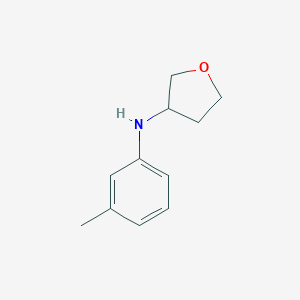
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
